REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:3]=1[CH2:4][CH:5]([CH2:9]C)[C:6]([OH:8])=[O:7]>O>[CH3:16][O:15][C:12]1[CH:11]=[C:3]([CH2:4][CH:5]([CH3:9])[C:6]([OH:8])=[O:7])[CH:2]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(CC(C(=O)O)CC)C=C(C=C1)OC
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Name
|
polyphosphoric acid
|
Quantity
|
511 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with AcOEt
|
Type
|
WASH
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Details
|
The combined extracts were washed with water, 5% sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel eluting with hexane:AcOEt (4:1 to 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |